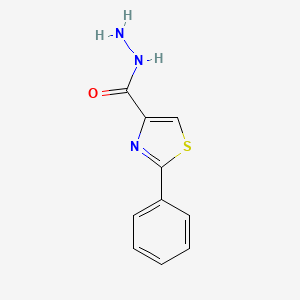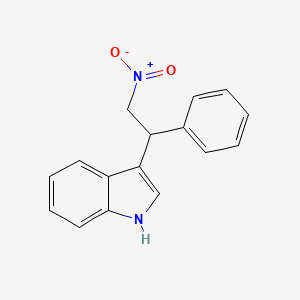
2-Cyano-3,3-bis(methylthio)acrylamide
Overview
Description
2-Cyano-3,3-bis(methylthio)acrylamide is an organic compound with the molecular formula C6H8N2OS2. It is characterized by the presence of a cyano group (–CN) and two methylthio groups (–SCH3) attached to an acrylamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-3,3-bis(methylthio)acrylamide can be synthesized through several methods. One common synthetic route involves the reaction of 2-cyanoacetamide with carbon disulfide and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of intermediate compounds, leading to the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3,3-bis(methylthio)acrylamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methylthio groups can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The cyano group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols
Common Reagents and Conditions
Nucleophiles: Such as amines and thiols for substitution reactions.
Electrophiles: Such as halogens for addition reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted acrylamides can be formed.
Addition Products: Cyano group addition products.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols
Scientific Research Applications
2-Cyano-3,3-bis(methylthio)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyano-3,3-bis(methylthio)acrylamide involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The methylthio groups can undergo oxidation and reduction, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3,3-bis(methylthio)acrylate: Similar structure but with an ester group instead of an amide group.
2-Cyano-3,3-bis(methylthio)prop-2-enamide: Similar structure with slight variations in the functional groups
Uniqueness
2-Cyano-3,3-bis(methylthio)acrylamide is unique due to its combination of a cyano group and two methylthio groups attached to an acrylamide backbone.
Properties
IUPAC Name |
2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-10-6(11-2)4(3-7)5(8)9/h1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRISBXJSAYCHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=O)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372688 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17823-69-7 | |
| Record name | 2-cyano-3,3-bis(methylthio)acrylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-cyano-3,3-bis(methylthio)acrylamide in the synthesis of amino pyrazole derivatives?
A1: this compound (2) serves as a crucial intermediate in the multi-step synthesis of the target amino pyrazole derivatives []. It is synthesized from N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide (1) by reacting it with dimethyl sulfide in the presence of K2CO3, followed by a reaction with methyl iodide. This intermediate (2) then undergoes cyclization with hydrazine in isopropyl alcohol, yielding 3-amino-N-[3,5-bis(trifluoromethyl)phenyl]-5-(methylthio)-1H-pyrazole-4-carboxamide (3), the main scaffold for further modifications to obtain the final amino pyrazole derivatives [].
Q2: Is there any information available on the structural characterization of this compound in this research paper?
A2: Unfortunately, the research paper [] does not provide specific details regarding the molecular formula, weight, or spectroscopic data (like IR, NMR, or Mass Spectrometry) for this compound. The paper focuses primarily on the synthesis and characterization of the final amino pyrazole derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1302432.png)
![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)







![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)


